(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Overview
Description
(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O3S and a molecular weight of 200.22 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-thiouracil with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group (C=O) can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) under appropriate conditions.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The thiol group (-SH) can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4-(4-methoxy-3-propoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- 4-(4-tert-Butylphenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- 2-(4-(5-Cyano-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)phenoxy)-N,N-diethylacetamide
Uniqueness
(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to its specific structural features, such as the presence of both a thiol group and a carboxylic acid group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
Overview
(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, with the molecular formula C7H8N2O3S, is a compound that has garnered attention for its potential biological activities. Its unique structure includes a thiol group and a carboxylic acid group, which contribute to its reactivity and interaction with biological systems. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.
Property | Value |
---|---|
Molecular Formula | C7H8N2O3S |
Molecular Weight | 200.22 g/mol |
IUPAC Name | 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetic acid |
InChI Key | InChI=1S/C7H8N2O3S |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activities.
- Nucleic Acid Interaction : The pyrimidine ring may interact with DNA and RNA, influencing their synthesis and function.
- Enzyme Modulation : It has been studied for its potential role as an enzyme inhibitor or modulator in various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to this structure demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, particularly against multidrug-resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined for related compounds in the series:
Compound | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
6M | 1500 | 1500 |
19M | 1500 | 1500 |
20M | 7500 | 7500 |
25M | 7500 | 7500 |
These results indicate that certain derivatives maintain bactericidal activity, making them promising candidates for further development in antimicrobial therapies.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific pathways affected by this compound require further elucidation but suggest potential utility in cancer treatment.
Case Studies and Research Findings
- Antimicrobial Evaluation : A series of analogues were synthesized and tested for their antimicrobial efficacy. The study highlighted that compounds with similar structures showed promising results against resistant bacterial strains .
- Mechanistic Insights : Research has indicated that the interaction of this compound with specific enzymes could lead to the modulation of inflammatory pathways, suggesting its potential role in treating inflammatory diseases .
- In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives can reduce tumor growth in animal models, supporting the need for further investigation into their therapeutic applications .
Properties
IUPAC Name |
2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXWQMNKBWSOSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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